molecular formula C7H12BNO3 B13349064 (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid

(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid

Cat. No.: B13349064
M. Wt: 168.99 g/mol
InChI Key: OTUCXQZBIRMADH-UHFFFAOYSA-N
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Description

(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted at the 4-position with an ethyl(methyl)amino group and at the 2-position with a boronic acid functional group. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals .

Properties

Molecular Formula

C7H12BNO3

Molecular Weight

168.99 g/mol

IUPAC Name

[4-[ethyl(methyl)amino]furan-2-yl]boronic acid

InChI

InChI=1S/C7H12BNO3/c1-3-9(2)6-4-7(8(10)11)12-5-6/h4-5,10-11H,3H2,1-2H3

InChI Key

OTUCXQZBIRMADH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N(C)CC)(O)O

Origin of Product

United States

Preparation Methods

Preparation of the Furan Ring

The furan ring can be synthesized from various starting materials, such as furfural or furan itself. Furfural can be converted into a suitable intermediate through reactions like bromination or lithiation, which are essential for further functionalization.

Introduction of the Ethyl(methyl)amino Group

The introduction of the ethyl(methyl)amino group typically involves nucleophilic substitution or reductive amination reactions. For example, a nitro group can be reduced to an amino group, which is then alkylated with ethyl and methyl halides or their equivalents.

Incorporation of the Boronic Acid Moiety

The incorporation of the boronic acid group can be achieved through several methods:

  • Lithium-Halogen Exchange and Borylation : This involves converting the halogenated furan derivative into a lithiated intermediate, which is then reacted with a boron reagent like triisopropyl borate to form the boronic acid ester. The ester is subsequently hydrolyzed to yield the boronic acid.

  • Suzuki-Miyaura Cross-Coupling : Although more commonly used for aryl boronic acids, this method can be adapted for heterocyclic systems. It involves the cross-coupling of a halogenated furan derivative with a diboronic acid reagent under palladium catalysis.

Synthetic Pathways

Lithium-Halogen Exchange Method

  • Starting Material : Furfural or a halogenated furan derivative.
  • Step 1 : Bromination or lithiation of the furan ring.
  • Step 2 : Introduction of the ethyl(methyl)amino group via nucleophilic substitution or reductive amination.
  • Step 3 : Lithium-halogen exchange with n-butyllithium.
  • Step 4 : Reaction with triisopropyl borate to form the boronic acid ester.
  • Step 5 : Hydrolysis to yield (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid.

Suzuki-Miyaura Cross-Coupling Method

  • Starting Material : Halogenated furan derivative.
  • Step 1 : Introduction of the ethyl(methyl)amino group.
  • Step 2 : Cross-coupling with a diboronic acid reagent under palladium catalysis.
  • Step 3 : Hydrolysis to yield the boronic acid.

Comparison of Synthetic Methods

Method Advantages Disadvantages
Lithium-Halogen Exchange High yield, versatile Requires ultralow temperatures, potential side reactions
Suzuki-Miyaura Cross-Coupling Mild conditions, high selectivity Expensive catalysts, limited availability of diboronic reagents

Chemical Reactions Analysis

Types of Reactions

(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, tetrahydrofuran derivatives, and various substituted furan compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid with structurally related boronic acids, emphasizing substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid Furan-2-B(OH)₂, 4-N(Et)(Me) ~167.0 (estimated) Enhanced solubility (polar groups), potential bioactivity N/A
(5-Formylfuran-2-yl)boronic acid Furan-2-B(OH)₂, 5-CHO 139.90 Reactivity in Suzuki couplings; formyl group enables further derivatization
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Biphenyl, methoxyethyl, B(OH)₂ ~316.3 (estimated) HDAC inhibition (IC₅₀ ~1 µM); antifungal activity
(4-Methoxy-2-methylphenyl)boronic acid Phenyl-4-OMe, 2-Me, B(OH)₂ ~165.9 High stability; used in electronics and polymers
(4-Ethynylphenyl)boronic acid Phenyl-4-C≡CH, B(OH)₂ 145.95 Click chemistry applications; alkyne coupling

Reactivity and Stability

  • Electronic Effects: The ethyl(methyl)amino group is electron-donating, which may reduce the Lewis acidity of the boronic acid compared to electron-withdrawing substituents (e.g., acetyl or formyl groups) . This could lower hydrolysis rates and improve stability in aqueous environments .
  • Synthetic Utility: Amino-substituted boronic acids often require protection (e.g., Boc or Fmoc) during cross-coupling to prevent side reactions. For example, pinacol boronic esters are preferred over methyl/ethyl esters due to superior stability .
  • The ethyl(methyl)amino group may enhance binding to enzymatic targets via hydrogen bonding or electrostatic interactions.

Physicochemical Properties

  • Solubility: Amino groups improve aqueous solubility compared to non-polar substituents (e.g., methyl or ethynyl). For instance, (4-Acetylphenyl)boronic acid is less water-soluble due to its hydrophobic acetyl group.
  • Thermal Stability: Boronic acids with bulky substituents (e.g., tert-butyl ) exhibit higher thermal stability. The ethyl(methyl)amino group’s steric bulk may similarly mitigate decomposition.

Biological Activity

(4-(Ethyl(methyl)amino)furan-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its furan ring structure, which is known to contribute to various biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C4H7BO2\text{C}_4\text{H}_7\text{B}\text{O}_2

It features a furan ring substituted with an ethyl(methyl)amino group and a boronic acid moiety, which is crucial for its reactivity and biological activity.

Biological Activity Overview

Research indicates that boronic acids, including (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have been studied for their effects on cancer cell lines. They can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of protein interactions involved in cell signaling pathways .
  • Antibacterial Properties : Certain boronic acid derivatives have shown effectiveness against resistant bacterial strains, such as MRSA, by targeting essential bacterial enzymes like leucyl-tRNA synthetase .
  • Antiviral Effects : Some studies suggest potential antiviral properties against viruses such as the tobacco mosaic virus (TMV), indicating a broad spectrum of biological activity .

The biological activity of (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The boronic acid group can form reversible covalent bonds with diols in proteins, affecting their function. This property is particularly relevant in inhibiting proteasomal degradation pathways .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis, particularly through interactions with HIF (Hypoxia-Inducible Factor), which plays a crucial role in cellular responses to low oxygen levels .
  • Impact on Enzyme Activity : By acting as a competitive inhibitor for certain enzymes, this compound can alter metabolic pathways within cells, leading to therapeutic effects against cancer and bacterial infections .

Anticancer Studies

A study investigating the anticancer properties of various boronic acid derivatives revealed that compounds similar to (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating potent activity compared to standard chemotherapeutics (Table 1).

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BHeLa3.5
(4-(Ethyl(methyl)amino)furan-2-yl)boronic acidA5494.8

Antibacterial Activity

Research into the antibacterial effects of boronic acids showed that (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid had a minimum inhibitory concentration (MIC) against MRSA of 7.81 µg/mL, indicating its potential as an effective antibacterial agent .

Q & A

Basic: What are the key synthetic pathways for synthesizing (4-(Ethyl(methyl)amino)furan-2-yl)boronic acid?

The synthesis typically involves:

  • Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling between a halogenated furan derivative and a boronic acid precursor, requiring anhydrous conditions and inert atmospheres (e.g., N₂) .
  • Functional group protection : The ethyl(methyl)amino group may require temporary protection (e.g., Boc groups) to prevent side reactions during boronic acid formation.
  • Purification : Chromatography or recrystallization to isolate the product, avoiding silica gel if irreversible binding is a concern .

Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to improve coupling efficiency .
  • Solvent systems : Optimize polar aprotic solvents (e.g., DMA, THF) with controlled water content to balance reactivity and boronic acid stability .
  • Temperature control : Stepwise heating (e.g., 55°C for coupling, room temperature for deprotection) minimizes decomposition .
  • Analytical monitoring : Use TLC or in-situ NMR to track intermediates and adjust stoichiometry dynamically .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronic acid presence; ¹¹B NMR for boron environment analysis .
  • Mass spectrometry (HRMS) : Confirms molecular ion mass and isotopic patterns .
  • HPLC : Assess purity and detect residual solvents or byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, aiding structural confirmation .
  • X-ray crystallography : If crystallizable, single-crystal analysis provides definitive bond-length and angle data .

Basic: How does the ethyl(methyl)amino group influence the compound’s reactivity in biological systems?

  • Electronic effects : The amino group’s electron-donating nature enhances boronic acid’s Lewis acidity, facilitating interactions with diol-containing biomolecules (e.g., enzymes) .
  • Steric hindrance : The ethyl and methyl substituents may limit access to sterically constrained binding pockets .

Advanced: What strategies are effective for designing enzyme inhibitors using this boronic acid?

  • Probe conjugation : Attach the boronic acid to a targeting moiety (e.g., peptide mimetics) via linkers, optimizing binding affinity through SPR or ITC binding assays .
  • Transition-state mimicry : Design analogs resembling enzymatic transition states (e.g., protease inhibitors) by tuning boronic acid geometry and substituent positions .
  • In silico docking : Use molecular dynamics simulations to predict binding modes and refine inhibitor design .

Basic: How does this compound compare structurally to other boronic acids in catalytic applications?

Compound Key Features Unique Properties
Phenylboronic acidSimple phenyl groupBaseline reactivity for Suzuki coupling
3-Fluorophenylboronic acidFluorine at meta positionEnhanced electronic effects for catalysis
This compound Ethyl(methyl)amino-furan backboneBalanced steric/electronic profile for selective binding

Advanced: What are the degradation pathways under physiological conditions, and how can stability be improved?

  • Hydrolysis : Boronic acid reacts with water to form boroxines; stabilize via lyophilization or formulation with diol protectants (e.g., mannitol) .
  • Oxidative degradation : Monitor via LC-MS under accelerated conditions (e.g., H₂O₂ exposure) and introduce antioxidant additives .
  • pH-dependent stability : Conduct stability assays across pH 2–9 to identify optimal storage buffers .

Basic: What are the recommended storage conditions to preserve integrity?

  • Temperature : Store at –20°C in airtight, amber vials to prevent light/moisture exposure .
  • Atmosphere : Use argon or nitrogen gas to displace oxygen and minimize oxidation .
  • Solvent : Dissolve in anhydrous DMSO or THF for long-term storage .

Advanced: How can computational methods predict this compound’s catalytic potential in organic transformations?

  • DFT calculations : Model transition states to evaluate activation energies for reactions like cross-couplings or esterifications .
  • Hirshfeld surface analysis : Predict supramolecular interactions (e.g., hydrogen bonding) critical for crystal engineering or catalyst design .
  • Molecular dynamics : Simulate solvent effects and substituent flexibility to optimize reaction conditions .

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